Product packaging for 6-(3-Aminophenyl)pyridin-2-ol(Cat. No.:CAS No. 161887-04-3)

6-(3-Aminophenyl)pyridin-2-ol

Cat. No.: B112023
CAS No.: 161887-04-3
M. Wt: 186.21 g/mol
InChI Key: UAVKFUCNJPJKMI-UHFFFAOYSA-N
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Description

6-(3-Aminophenyl)pyridin-2-ol is a versatile chemical scaffold of significant interest in medicinal chemistry and drug discovery. The pyridin-2-ol (or 2-pyridinone) moiety is a privileged structure in pharmacology, serving as a key bioisostere for amide, phenol, and other aromatic systems, which enhances drug-like properties such as solubility and the capacity for hydrogen bonding with biological targets . This core structure is found in various FDA-approved drugs and is extensively investigated for the development of kinase inhibitors, which are crucial in oncology research . Furthermore, derivatives based on similar aniline and pyridinone structures are well-established intermediates in the synthesis of oxidative hair dyes, functioning as coupling agents under oxidative conditions . The structure of this compound, which incorporates both an aniline and a pyridinone group, makes it a valuable precursor for synthesizing more complex molecules, including pyridocarbazole alkaloid analogs . Researchers utilize this compound to develop novel substances with potential multidirectional biological activity, building upon research related to compounds like olivacine, which is known for its mechanism of action involving DNA intercalation and topoisomerase II inhibition . This product is intended for research and development purposes in a laboratory setting only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H10N2O B112023 6-(3-Aminophenyl)pyridin-2-ol CAS No. 161887-04-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-(3-aminophenyl)-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O/c12-9-4-1-3-8(7-9)10-5-2-6-11(14)13-10/h1-7H,12H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAVKFUCNJPJKMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)C2=CC=CC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00621456
Record name 6-(3-Aminophenyl)pyridin-2(1H)-one
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URL https://comptox.epa.gov/dashboard/DTXSID00621456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

161887-04-3
Record name 6-(3-Aminophenyl)-2(1H)-pyridinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=161887-04-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(3-Aminophenyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00621456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Ii. Advanced Synthetic Methodologies for 6 3 Aminophenyl Pyridin 2 Ol and Its Derivatives

Rational Design of Synthetic Routes to 6-(3-Aminophenyl)pyridin-2-ol

The rational design of synthetic routes for this compound and its derivatives involves a strategic approach that combines elements of both "design" and "selection". ucl.ac.uk This methodology aims to create molecules with specific functionalities by carefully choosing building blocks and reaction pathways. ucl.ac.ukresearchgate.net A key aspect of this design process is the consideration of the final compound's intended application, which then guides the synthetic strategy. mountainscholar.orgnih.gov For instance, in the development of enzyme inhibitors, a "binding unit" can be rationally designed and incorporated into a larger scaffold to interact with the enzyme's active site. ucl.ac.uk This concept can be applied to the synthesis of this compound derivatives, where the aminophenyl and pyridin-2-ol moieties can be seen as key pharmacophores.

The design process often begins with identifying a core scaffold, such as the aminopyrimidine in the synthesis of PLK4 inhibitors, and then employing strategies like scaffold hopping to generate novel and potent derivatives. nih.gov This allows for the exploration of chemical space around a known active core. The synthesis of complex N-heterocyclic compounds can be conceptualized through regenerative cyclization, where the functional groups used in a ring-closure reaction are regenerated, allowing for iterative and diverse molecular construction. researchgate.net

Precursor-Based Synthesis Strategies

A significant portion of the synthetic efforts towards this compound and its analogues relies on the strategic use of precursors. These methods can be broadly categorized by the nature of the starting materials and the key bond-forming steps.

Transformation of Nitro-Substituted Pyridine (B92270) Precursors

One common and effective strategy involves the use of nitro-substituted pyridine precursors. nih.gov The nitro group serves as a versatile functional handle that can be readily transformed into the desired amino group at a late stage of the synthesis. This approach offers the advantage of using the strongly electron-withdrawing nitro group to influence the reactivity of the pyridine ring, facilitating certain reactions, followed by its reduction to the amine.

For example, 3-nitropyridines can be synthesized and subsequently functionalized. ntnu.no The nitration of pyridines can be achieved using dinitrogen pentoxide, leading to the formation of N-nitropyridinium nitrate, which can then be converted to the 3-nitropyridine (B142982). ntnu.no These 3-nitropyridine derivatives can then undergo various transformations, including nucleophilic aromatic substitution and reduction of the nitro group to an amine. nih.gov For instance, 2-chloro-5-methyl-3-nitropyridine (B188117) has been utilized as a precursor in the synthesis of Janus kinase 2 (JAK2) inhibitors. nih.gov Similarly, 2,6-dichloro-3-nitropyridine (B41883) has served as a starting material for GSK3 inhibitors. nih.gov The reduction of the nitro group is a crucial step and can be achieved under various conditions, often in high yield. nih.gov

Functionalization Approaches on the Pyridine Core

Direct functionalization of the pyridine core represents another important synthetic avenue. nih.gov This approach involves starting with a pre-formed pyridine ring and introducing the necessary substituents. Recent advancements in C-H functionalization have provided powerful tools for the direct introduction of various groups onto the pyridine ring, often with high regioselectivity. nih.gov

While functionalization at the C2 position of pyridine is well-established due to the electronic properties and the directing effect of the nitrogen atom, achieving regioselective functionalization at the C3 and C4 positions has been more challenging. nih.gov However, significant progress has been made in the distal C-H functionalization of pyridines using transition metal catalysis. nih.gov For instance, iridium-catalyzed silylation has been shown to occur at the meta-position of the pyridine ring. nih.gov These functionalized pyridines can then serve as versatile intermediates for further elaboration into more complex structures like this compound.

Utilization of Aminophenyl Building Blocks in Heterocyclic Ring Formation

An alternative to functionalizing a pre-existing pyridine ring is to construct the heterocycle using an aminophenyl-containing building block. ambeed.combldpharm.com This strategy ensures the presence of the desired aminophenyl group from the outset. One common method involves the reaction of 3-aminobenzaldehyde (B158843) with a suitable partner to form the pyridine ring. For example, the reaction of 3-aminobenzaldehyde with 2-pyridone under basic conditions can lead to the formation of this compound.

Multi-component reactions offer an efficient way to assemble complex molecules like substituted pyridines in a single step. mdpi.com For instance, a one-pot, three-component tandem reaction of aldehydes, malononitrile, and N-alkyl-2-cyanoacetamides under microwave irradiation can produce highly functionalized pyridines. mdpi.com By choosing an appropriately substituted aminophenyl aldehyde, this approach could be adapted for the synthesis of this compound derivatives.

Catalytic Strategies in the Synthesis of this compound Analogues

Catalysis, particularly transition metal catalysis, plays a pivotal role in the modern synthesis of complex organic molecules, including analogues of this compound.

Metal-Catalyzed Cross-Coupling Reactions

Metal-catalyzed cross-coupling reactions are among the most powerful and versatile methods for forming carbon-carbon and carbon-heteroatom bonds. eie.grchemie-brunschwig.ch These reactions are extensively used in the synthesis of biaryl compounds, which is the core structure of this compound.

The Suzuki-Miyaura cross-coupling reaction, which involves the coupling of an organoboron reagent with an organic halide or triflate in the presence of a palladium catalyst, is a widely used method for this purpose. chemie-brunschwig.ch For the synthesis of this compound analogues, this could involve coupling a substituted pyridine boronic acid or ester with a 3-amino-substituted aryl halide, or vice versa. The reaction conditions, including the choice of catalyst, ligand, base, and solvent, are crucial for achieving high yields and minimizing side reactions. eie.gr Other important cross-coupling reactions include the Negishi coupling (using organozinc reagents), the Heck reaction (coupling of alkenes with aryl halides), and the Sonogashira coupling (coupling of terminal alkynes with aryl halides). chemie-brunschwig.ch These methods provide a broad toolkit for the synthesis of a wide variety of this compound analogues with diverse substitution patterns. researchgate.nettcichemicals.com

Reductive Methodologies (e.g., Hydrogenation of Nitro Groups)

A prevalent and crucial strategy for the synthesis of this compound involves the late-stage reduction of a nitro group to an amine. This approach typically starts with the synthesis of a precursor, 6-(3-nitrophenyl)pyridin-2-ol, which is then converted to the desired aminophenyl product. The reduction of an aromatic nitro group is a fundamental transformation in organic chemistry, and various catalytic systems have been developed to achieve this with high efficiency and chemoselectivity.

Catalytic hydrogenation is a widely employed method for this transformation. This process involves the use of molecular hydrogen (H₂) in the presence of a metal catalyst. Palladium on carbon (Pd/C) is a classic and highly effective catalyst for this purpose, often used in solvents like methanol (B129727), ethanol, or ethyl acetate. nih.gov The reaction proceeds under a range of conditions, from atmospheric pressure to higher pressures of hydrogen, to yield the corresponding aniline (B41778) derivative. nih.gov

Beyond traditional palladium catalysts, significant research has focused on developing alternative, more cost-effective, and environmentally benign catalytic systems. These include catalysts based on other noble metals, as well as non-precious metals. For instance, gold nanoparticles supported on titanium dioxide (Au/TiO₂) have been shown to efficiently catalyze the selective reduction of aromatic nitro compounds. wikipedia.org This system demonstrates good tolerance for other reducible functional groups, which is a significant advantage in the synthesis of complex molecules. wikipedia.org

Nickel-based catalysts also present a promising alternative. A solid composite containing a dinuclear Ni(II)-Ce(III) complex, prepared by pyrolysis, has been reported as an effective catalyst for the hydrogenation of nitroarenes to their corresponding amines. acs.org This heterogeneous catalyst is operationally simple and allows for easy separation and recycling. acs.org The choice of solvent can be critical, with protic solvents like methanol often proving superior. acs.org Other systems, such as those employing zinc dust or Raney nickel, have also been reported for the reduction of aromatic nitro compounds, offering mild and practical alternatives.

The table below summarizes various catalytic systems utilized for the reduction of aromatic nitro groups, a key step in forming the aminophenyl moiety of the target compound and its derivatives.

Alternative Catalytic Systems in Heterocyclic Synthesis

The construction of the pyridine ring itself is a central challenge in the synthesis of this compound. While classical methods like the Hantzsch synthesis exist, modern organic chemistry has seen the emergence of advanced catalytic systems that offer milder reaction conditions, greater efficiency, and broader substrate scope. wikipedia.org

Transition metal catalysis has been particularly transformative. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for forming the C-C bond between the pyridine and phenyl rings. organic-chemistry.org This can involve coupling a halogenated pyridin-2-ol precursor with a suitable arylboronic acid. rsc.org The development of new palladium catalysts continues to expand the utility of these reactions. organic-chemistry.org

Rhodium and Iridium-catalyzed reactions have also been developed for pyridine synthesis. For example, Rh-catalyzed hydroacylation and N-annulation from aldehydes, alkynes, and an ammonia (B1221849) source provides a convergent route to substituted pyridines. acsgcipr.org Transition metal-catalyzed [2+2+2] cycloaddition reactions of nitriles and alkynes represent another fascinating and atom-economical approach to construct the pyridine core. nih.gov These methods can control the substitution pattern and can even be rendered asymmetric. nih.gov

In addition to homogeneous catalysis, heterogeneous systems are gaining traction due to their practical advantages, such as ease of catalyst separation and recyclability. Wells-Dawson heteropolyacids, for example, have been used as efficient and recyclable catalysts for the synthesis of functionalized pyridines under solvent-free conditions. conicet.gov.ar Furthermore, emerging fields like photocatalysis and electrocatalysis offer green and sustainable alternatives for pyridine synthesis, often proceeding under very mild conditions. numberanalytics.com

The table below presents a selection of alternative catalytic systems for the synthesis of pyridine derivatives.

Stereoselective Synthesis of Related Pyridine Derivatives

While this compound itself is achiral, the development of stereoselective methods for the synthesis of related chiral pyridine derivatives is of significant interest for pharmaceutical applications. Chiral piperidines and other reduced pyridine rings are common motifs in biologically active compounds. acs.org The direct asymmetric hydrogenation of pyridines to access these chiral saturated heterocycles is a highly desirable but challenging transformation due to the aromatic stability of the pyridine ring. acs.org

A major strategy to overcome this challenge is the activation of the pyridine ring, often by N-alkylation to form a pyridinium (B92312) salt. This lowers the resonance energy and makes the ring more susceptible to hydrogenation. unimi.it Highly enantioselective iridium-catalyzed asymmetric hydrogenation of pyridines has been achieved using this strategy, employing chiral phosphine (B1218219) ligands like SegPhos. acs.org This method can be performed with in-situ generation of a hydrogen halide activator, avoiding the need to install and remove activating groups. acs.org

Rhodium-based catalysts have also proven effective. For instance, a Rh-JosiPhos catalyst system, in the presence of an organic base, can reduce N-benzylated 3-substituted pyridinium salts to the corresponding chiral piperidines with high enantiomeric excess. unimi.it The asymmetric hydrogenation of ketones attached to the pyridine ring is another route to chiral derivatives. acs.org

Another approach involves the use of chiral auxiliaries. A chiral oxazolidinone attached to the C2 position of the pyridine can direct the diastereoselective hydrogenation over heterogeneous metal catalysts to give piperidines with an all-cis geometry and excellent enantioselectivity. wikipedia.org The auxiliary can often be cleaved under the reaction conditions. The synthesis of chiral pyridine derivatives can also be achieved by starting from chiral precursors, such as those derived from natural products like camphor. metu.edu.tr

The following table highlights some of the methodologies developed for the stereoselective synthesis of chiral pyridine derivatives.

Iii. Chemical Reactivity and Advanced Derivatization of 6 3 Aminophenyl Pyridin 2 Ol

Elucidation of Reaction Pathways at the Pyridinol Hydroxyl Group

The 2-hydroxypyridine (B17775) moiety of the title compound exists in a tautomeric equilibrium with its 2-pyridone form. acs.orgmdpi.comaip.org In most cases, the pyridone tautomer is predominant. ias.ac.in The reactivity of the hydroxyl/oxo group is a cornerstone of its chemistry, allowing for various derivatization strategies. thieme-connect.com

Esterification: The hydroxyl group can be acylated to form esters. This reaction typically proceeds by treating the compound with an acyl chloride or anhydride (B1165640) in the presence of a base. These "Barton esters," particularly esters of N-hydroxypyridine-2-thione, are notable intermediates in radical chemistry, allowing for the replacement of a carboxyl group with other functionalities. libretexts.org Furthermore, esters of 2-hydroxypyridine have been developed as substrates for catalytic hydrolysis, where the presence of metal ions like Cu2+ can be detected through cleavage of the ester bond. acs.orgacs.orgnih.gov

Etherification: The formation of ethers from the pyridinol hydroxyl group is another important transformation. O-substituted 2-hydroxypyridines are key structural motifs in many biologically active compounds. bohrium.com Achieving selective O-alkylation over N-alkylation can be challenging due to the tautomeric nature of the pyridone ring. However, specific methodologies, such as using Brønsted acids like triflic acid in conjunction with 2H-azirines, have been developed to achieve regioselective O-alkylation with high yields. bohrium.com Palladium-catalyzed systems have also been shown to facilitate etherification reactions. youtube.com

Table 1: Reactions at the Pyridinol Hydroxyl Group

Reaction Type Reagent(s) Product Type Significance
Esterification Acyl Halides, Anhydrides Pyridinyl Ester Protection, Activation for further reaction, Analytical probes libretexts.orgacs.org
Etherification Alkyl Halides, 2H-Azirines/TfOH Pyridinyl Ether Synthesis of bioactive molecules, Scaffold modification bohrium.comyoutube.com

Investigation of Chemical Transformations at the Aminophenyl Moiety

The primary aromatic amine on the phenyl ring is a versatile functional handle that readily participates in a variety of classical and modern chemical reactions.

Acylation: The amino group can be easily acylated by reacting it with acid chlorides or anhydrides to form the corresponding amides. byjus.comsundarbanmahavidyalaya.in This reaction is often carried out in the presence of a base, such as pyridine (B92270), to neutralize the HCl generated. sundarbanmahavidyalaya.in Acylation is a fundamental transformation used to protect the amino group, reduce its activating effect in electrophilic substitutions, or introduce new functional moieties. tandfonline.comijcrt.org The reaction is generally chemoselective, leaving the less nucleophilic pyridinol hydroxyl group untouched under standard conditions. tandfonline.comsemanticscholar.org

Diazotization: Aromatic primary amines react with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) and a strong acid at low temperatures (0–5 °C), to form diazonium salts. sundarbanmahavidyalaya.inontosight.ai This transformation is a gateway to a vast array of other functional groups. The resulting diazonium salt of 6-(3-diazoniophenyl)pyridin-2-ol can undergo various subsequent reactions:

Azo Coupling: Reacting with electron-rich aromatic compounds (like phenols or anilines) to form highly colored azo compounds, which are important dyes. ontosight.airesearchgate.net

Sandmeyer Reaction: Replacement of the diazonium group with halides (–Cl, –Br) or cyanide (–CN) using copper(I) salts.

Schiemann Reaction: Replacement with fluorine (–F) using fluoroboric acid (HBF₄).

Hydrolysis: Replacement with a hydroxyl group (–OH) by heating in an aqueous acidic solution.

Table 2: Reactions at the Aminophenyl Moiety

Reaction Type Reagent(s) Intermediate/Product Significance
Acylation Acetic Anhydride, Benzoyl Chloride Amide Protection of amine, Synthesis of derivatives byjus.comtandfonline.com
Diazotization NaNO₂, HCl (0-5°C) Diazonium Salt Intermediate for diverse functionalization sundarbanmahavidyalaya.inontosight.ai
Azo Coupling Activated Aromatic Compound Azo Compound Synthesis of dyes and molecular switches researchgate.net

Electrophilic and Nucleophilic Aromatic Substitution Patterning on the Pyridine Nucleus

The electronic nature of the substituted 2-pyridone ring governs the regioselectivity of aromatic substitution reactions.

Electrophilic Aromatic Substitution (EAS): The pyridine ring is generally less reactive towards electrophiles than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. uoanbar.edu.iq However, the 2-pyridone tautomer behaves more like an activated benzene derivative. ias.ac.in Electrophilic attack is directed to the positions ortho and para to the activating hydroxyl/oxo group and meta to the deactivating ring nitrogen. Therefore, for 6-(3-aminophenyl)pyridin-2-ol, electrophilic substitution is expected to occur preferentially at the C3 and C5 positions. ias.ac.inrsc.org For instance, nitration of 2-pyridone itself yields a mixture of 3-nitro and 5-nitro derivatives, with the ratio depending on the acidity of the medium. rsc.org

Nucleophilic Aromatic Substitution (NAS): In contrast to its resistance to electrophiles, the pyridine ring is highly susceptible to nucleophilic attack, particularly at the C2, C4, and C6 positions, as the electronegative nitrogen can stabilize the resulting anionic intermediate (Meisenheimer complex). uoanbar.edu.iqstackexchange.comwikipedia.orgquora.com In this compound, the C2 position is occupied by the hydroxyl/oxo group. While direct substitution at this position is possible if it is converted into a good leaving group (e.g., a tosylate or halide), nucleophilic attack would more likely be directed towards the C4 position, and potentially the C6 position, if the aminophenyl group could be displaced. wikipedia.orgquimicaorganica.org The Chichibabin reaction, which involves amination at the 2-position using sodium amide, is a classic example of NAS on pyridine. wikipedia.org

Strategic Derivatization for Enhanced Spectroscopic and Analytical Characterization

The inherent reactivity of this compound can be harnessed to create derivatives with tailored properties for analytical applications. A prime example is the development of chemosensors.

By converting the pyridinol hydroxyl group into an ester, the molecule can be transformed into a catalytic chemodosimeter. For example, certain 2-hydroxypyridine esters have been shown to undergo rapid, catalytic hydrolysis in the presence of trace amounts of copper(II) ions in aqueous solution at neutral pH. acs.orgacs.org The ester derivative itself might be non-fluorescent or have a specific UV-Vis absorption spectrum. Upon catalytic hydrolysis triggered by the analyte (Cu2+), the parent pyridone is released, leading to a change in the spectroscopic signal (e.g., turn-on fluorescence or a colorimetric shift). This catalytic turnover amplifies the signal, allowing for highly sensitive and selective detection of the target analyte. acs.orgnih.gov This strategy demonstrates how a simple derivatization can install a sophisticated analytical function into the molecular framework.

Regioselectivity Studies in Pyridine Ring Functionalization

Achieving site-selectivity in the functionalization of substituted pyridones is a significant area of research, enabling precise control over the synthesis of complex derivatives. researchgate.netrsc.org The outcome of C-H functionalization reactions on the 2-pyridone ring is highly dependent on the reaction mechanism, which can be controlled by the choice of catalyst and directing groups. rsc.org

Radical and Electrophilic Metalation: These reactions, including those mediated by nickel or manganese, tend to favor functionalization at the C3 position. rsc.org This selectivity is influenced by the electronic properties of the ring, where the C3 position has a higher coefficient in both the HOMO and LUMO. rsc.org

Lewis Acid/Nickel Co-catalysis: A combination of a Lewis acid (like an aluminum species) and a nickel catalyst can direct alkenylation and alkylation to the C6 position. The Lewis acid coordinates to the carbonyl oxygen, increasing the electrophilicity of the C6 position and facilitating oxidative addition to the nickel center. rsc.org

Directing Group Strategies: By installing a directing group, typically on the pyridone nitrogen, C-H activation can be guided to a specific site. For example, using an N-(2-pyridyl) directing group with a rhodium catalyst enables exclusive C6-alkynylation. rsc.org Similarly, palladium/norbornene cooperative catalysis can achieve ortho-alkylation or arylation relative to the directing group. nih.gov

The inherent substitution pattern of this compound, with a bulky aryl group at C6, would sterically influence these regioselective outcomes, potentially favoring functionalization at the less hindered C3 and C5 positions. bohrium.com

Table 3: Regioselectivity in 2-Pyridone Functionalization

Position Method Catalyst/Reagents Controlling Factor
C3 Radical Aromatic Substitution Ni(II) or Mn(III) salts, photoredox catalysts Electronic preference (SOMO/HOMO interaction) rsc.org
C5 Electrophilic Substitution Nitrating agents (HNO₃/H₂SO₄) Electronic activation by C2-oxo group rsc.org
C6 Directed C-H Activation Cp*Rh(III) with N-pyridyl directing group Coordination-assisted C-H activation rsc.org

Based on a comprehensive search for publicly available scientific literature and data, it is not possible to provide a detailed article on the comprehensive structural elucidation and spectroscopic characterization of This compound (CAS No. 161887-04-3) chemsrc.combldpharm.com.

While the compound is listed in chemical supplier databases, confirming its existence, molecular formula (C11H10N2O), and molecular weight (186.21 g/mol ), the specific, in-depth experimental data required to populate the requested sections of the article are not available in the public domain chemsrc.combldpharm.com.

Detailed research findings, including data tables and specific peak assignments for the following analytical methods, could not be located for this compound:

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

Advanced Mass Spectrometry (MS) Techniques (e.g., ESI-MS, LC-MS)

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption and Photophysical Properties

Single-Crystal X-ray Diffraction Analysis

Elemental Compositional Analysis

To generate a scientifically accurate and thorough article as per the requested outline, access to primary research publications detailing the synthesis and characterization of this specific compound is necessary. Without such sources, any attempt to provide data would be speculative and would not meet the required standards of scientific accuracy.

V. Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of many-body systems. It is instrumental in predicting the geometry, electronic properties, and reactivity of molecules like 6-(3-Aminophenyl)pyridin-2-ol. Studies on similar aminopyridine or aminophenyl derivatives frequently employ DFT methods, such as B3LYP, to elucidate structural and electronic characteristics. For instance, DFT has been used to study the electronic structure and nonlinear optical properties of compounds like 3-amino-4-(Boc-amino)pyridine researchgate.net. While specific DFT calculations for this compound are not detailed in the available literature, the application of these methods would provide significant insights.

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) youtube.comyoutube.comwikipedia.org. The HOMO is the orbital from which a molecule is most likely to donate electrons, indicating its nucleophilicity, while the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilicity youtube.comyoutube.com. The energy gap between the HOMO and LUMO is a critical parameter for determining a molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests higher reactivity. For a molecule like this compound, FMO analysis would identify the regions of the molecule most susceptible to nucleophilic and electrophilic attack researchgate.netrsc.org.

A hypothetical FMO analysis for this compound would likely show the HOMO localized on the electron-rich aminophenyl and pyridin-2-ol rings, while the LUMO would be distributed across the aromatic system. The precise energies would require specific DFT calculations.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

Parameter Energy (eV)
EHOMO Data not available
ELUMO Data not available
Energy Gap (ΔE) Data not available

Note: This table is for illustrative purposes. Specific values for this compound require dedicated computational studies.

The Molecular Electrostatic Potential Surface (MEPS) is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks uni-muenchen.deresearchgate.net. It maps the electrostatic potential onto the constant electron density surface of a molecule uni-muenchen.de. Different colors are used to represent the potential values: red typically indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack) rsc.orgmdpi.comresearchgate.net. For this compound, a MEPS analysis would likely highlight negative potential around the nitrogen and oxygen atoms, making them sites for hydrogen bonding and electrophilic interactions. The hydrogen atoms of the amino and hydroxyl groups would show positive potential.

Global chemical reactivity descriptors, derived from the energies of the frontier molecular orbitals, provide quantitative measures of a molecule's stability and reactivity researchgate.netdergipark.org.tr. These descriptors include electronegativity (χ), chemical hardness (η), and softness (S).

Electronegativity (χ): Measures the ability of a molecule to attract electrons.

Chemical Hardness (η): Measures the resistance of a molecule to change its electron distribution. A harder molecule has a larger HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of hardness, indicating how easily a molecule's electron cloud can be polarized.

These parameters are calculated using the energies of the HOMO and LUMO. While specific calculated values for this compound are not available in the reviewed literature, DFT studies on various organic molecules routinely report these descriptors to compare reactivity researchgate.netdergipark.org.tr.

Table 2: Formulas for Global Chemical Reactivity Descriptors

Descriptor Formula
Ionization Potential (I) I ≈ -EHOMO
Electron Affinity (A) A ≈ -ELUMO
Electronegativity (χ) χ = (I + A) / 2
Chemical Hardness (η) η = (I - A) / 2
Chemical Softness (S) S = 1 / η

Note: These formulas are based on Koopmans' theorem.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational methods that correlate the chemical structure of compounds with their biological activity or physicochemical properties, respectively chemrevlett.comlbp.worldnih.gov. These models are built by developing mathematical equations that relate molecular descriptors (e.g., steric, electronic, hydrophobic properties) to an observed activity or property chemrevlett.comlbp.world.

For a class of compounds including this compound, a QSAR study could be developed to predict its potential biological activity, such as inhibitory action against a specific enzyme, based on a dataset of similar pyridine (B92270) derivatives with known activities chemrevlett.comchemrevlett.comnih.gov. Similarly, a QSPR model could predict properties like solubility or toxicity. The development of robust QSAR/QSPR models requires a diverse set of compounds and rigorous statistical validation github.com.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex orientjchem.orgnih.govnih.gov. This method is crucial in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level.

For this compound, molecular docking simulations could be performed to investigate its binding affinity and interaction patterns with various biological targets, such as kinases or other enzymes implicated in disease nih.govresearchgate.netresearchgate.net. The results would reveal key interactions, like hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. Following docking, molecular dynamics (MD) simulations can be used to study the stability of the predicted binding pose and the conformational changes in the protein and ligand over time.

In Silico Screening and Evaluation Methodologies

In silico screening, also known as virtual screening, involves the use of computational methods to screen large libraries of compounds to identify those that are most likely to bind to a drug target malariaworld.orgresearchgate.netnih.gov. This approach significantly reduces the time and cost associated with experimental high-throughput screening. Methodologies include both ligand-based and structure-based approaches.

If this compound were part of a virtual screening library, its physicochemical properties and structural features would be calculated and used to predict its "drug-likeness" and potential for biological activity. For example, its adherence to rules like Lipinski's Rule of Five would be assessed to evaluate its potential as an orally active drug. In silico ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity predictions are also integral parts of this evaluation, helping to prioritize candidates for synthesis and further testing nih.govauctoresonline.org.

Vi. Coordination Chemistry and Supramolecular Chemistry of 6 3 Aminophenyl Pyridin 2 Ol

Metal Ion Complexation Strategies and Characterization of Coordination Compounds

There is no specific information available in the searched literature regarding the metal ion complexation strategies and the characterization of coordination compounds involving 6-(3-Aminophenyl)pyridin-2-ol. Generally, ligands containing both pyridine (B92270) and amino functionalities are known to coordinate with a variety of metal ions through the nitrogen atoms. ekb.egjscimedcentral.comsamipubco.com The pyridinol moiety can also participate in coordination, potentially in a deprotonated form. Characterization of such complexes would typically involve techniques like X-ray crystallography, NMR spectroscopy, FT-IR spectroscopy, and elemental analysis to determine the structure, geometry, and bonding within the coordination sphere. ekb.egjscimedcentral.com

Exploration of Supramolecular Self-Assembly Processes

No specific studies on the supramolecular self-assembly processes of this compound were found. It can be hypothesized that this molecule could engage in self-assembly through various non-covalent interactions. encyclopedia.pubotago.ac.nzdntb.gov.ua The aminophenyl and pyridin-2-ol groups provide sites for hydrogen bonding, while the aromatic rings could facilitate π-π stacking interactions, leading to the formation of larger, ordered supramolecular structures. mdpi.com

Host-Guest Chemistry and Recognition Phenomena

There is a lack of specific research on the host-guest chemistry and recognition phenomena of this compound. In principle, macrocyclic structures or cages assembled from this ligand could exhibit host-guest properties, encapsulating smaller molecules or ions. nih.govnih.govnorthwestern.edu The recognition would be governed by factors such as size, shape, and chemical complementarity between the host cavity and the guest. mdpi.com

Catalytic Applications of Metal-6-(3-Aminophenyl)pyridin-2-ol Complexes

No information regarding the catalytic applications of metal complexes specifically derived from this compound has been reported in the searched literature. Metal complexes with related aminopyridine ligands have been investigated for their catalytic activity in various organic transformations, such as polymerization and cross-coupling reactions. nih.govnsf.govrsc.org The electronic and steric properties of the ligand play a crucial role in determining the catalytic efficiency of the metal center.

Design and Synthesis of Supramolecular Architectures (e.g., Helicates)

While the design and synthesis of supramolecular architectures like helicates are a significant area of research, chimia.chwhiterose.ac.ukchimia.chillinois.edu there are no specific examples of such structures being formed from this compound in the available literature. The synthesis of helicates typically involves the self-assembly of multitopic ligands around metal ions, leading to helical, multi-stranded structures. The geometry of the ligand is a key determinant in directing the formation of these complex architectures. chimia.ch

Vii. Biological and Biomedical Research Applications

Evaluation of Antitumor and Anticancer Mechanisms

Research into the antitumor properties of aminopyridinol derivatives has explored several mechanisms of action, including the inhibition of crucial cellular processes for cancer progression, modulation of the tumor microenvironment, and induction of cancer cell death.

While direct studies on 6-(3-Aminophenyl)pyridin-2-ol are limited in the available literature, the broader class of pyridine-containing compounds has been investigated for its ability to interfere with microtubule dynamics, a critical process in cell division. Tubulin inhibitors are effective anticancer agents because they can disrupt the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis mdpi.com. A new series of 3-(((9H-purin-6-yl)amino)methyl)-4,6-dimethylpyridin-2(1H)-one derivatives were identified as tubulin polymerization inhibitors nih.gov. One of the most potent compounds from this series, SKLB0533, demonstrated significant antitumor activities with IC50 values ranging from 44.5 to 135.5 nM against seven colorectal carcinoma cell lines nih.gov. This compound was found to inhibit tubulin polymerization, leading to G2/M phase cell cycle arrest and apoptosis in cancer cells nih.gov. Another tubulin inhibitor, designated as Tubulin inhibitor 8, was found to inhibit tubulin polymerization with an IC50 of 0.73 μM and the growth of K562 cancer cells with an IC50 of 14 nM targetmol.com. Although these findings are for related pyridine (B92270) structures, they suggest that the pyridin-2-ol scaffold present in this compound could potentially contribute to similar tubulin-destabilizing activities.

The formation of new blood vessels, known as angiogenesis, is a crucial process for tumor growth and metastasis nih.gov. The aminopyridinol class of compounds has shown potential in inhibiting this process. A structurally related compound, 6-amino-2,4,5-trimethylpyridin-3-ol (also known as BJ-1108), has been demonstrated to significantly inhibit serotonin-induced angiogenesis nih.gov. This compound was also found to suppress tumor growth in a chick chorioallantoic membrane (CAM) assay with breast cancer cells, indicating a proportionate inhibition of angiogenesis and tumor progression nih.govplos.org. Further studies on 6-amino-2,4,5-trimethylpyridin-3-ols have confirmed their antiangiogenic and antitumor activities in the CAM assay nih.gov.

In addition to anti-angiogenic effects, some pyridine derivatives have been shown to induce tumor necrosis. A study on adamantylaminopyrimidine and -pyridine derivatives found that these compounds, particularly 2-(1-adamantyl)amino-6-methylpyridine, are potent inducers of tumor necrosis factor-alpha (TNF-α) nih.gov. TNF-α is a cytokine that can induce necrosis and apoptosis in tumor cells nih.gov. This suggests a potential mechanism by which certain pyridine derivatives might mediate tumor cell death.

Apoptosis, or programmed cell death, is a key mechanism by which anticancer agents eliminate tumor cells. Various pyridine derivatives have been shown to induce apoptosis in cancer cells through multiple pathways.

One study on novel pyridine and pyridone anticancer compounds demonstrated that they induce G2/M arrest and apoptosis in liver and breast cancer cells nih.gov. The mechanism of action involved the upregulation of the tumor suppressor protein p53 and the c-Jun N-terminal kinase (JNK) nih.gov. p53 plays a critical role in cell cycle control and can initiate apoptosis in response to cellular stress or DNA damage nih.gov.

Another mechanism involves the activation of caspases, which are a family of proteases essential for the execution of apoptosis. The mitochondrial protein, Apoptosis Inducing Factor (AIF), has been implicated in caspase-independent cell death pathways nih.gov. While direct evidence for this compound is not available, the broader family of compounds that includes pyrazole (B372694) derivatives has been shown to induce apoptosis through the generation of reactive oxygen species (ROS) and activation of caspase 3 in triple-negative breast cancer cells nih.gov. The deregulation of apoptotic pathways is a hallmark of cancer, and targeting these pathways is a key strategy in cancer therapy nih.govelsevierpure.com.

The cytotoxic effects of various pyridine and aminopyridine derivatives have been evaluated against a range of human cancer cell lines. While specific IC50 values for this compound were not found in the reviewed literature, data from related compounds provide insight into the potential potency of this chemical class.

For instance, a novel pyridone compound, 6-(2,4-dimethoxyphenyl)-4-(3,4-methylenedioxyphenyl)-1H-pyridin-2-one, exhibited a low IC50 value of 4.5 ± 0.3 µM in the HepG2 human liver cancer cell line nih.gov. In another study, a series of 3-(((9H-purin-6-yl)amino)methyl)-4,6-dimethylpyridin-2(1H)-one derivatives showed potent cytotoxicity, with the most active compound, SKLB0533, displaying IC50 values between 44.5 and 135.5 nM across seven different colorectal cancer cell lines nih.gov. The table below summarizes the cytotoxic activities of some representative pyridine derivatives.

Compound TypeCell LineIC50 ValueReference
Pyridone DerivativeHepG24.5 ± 0.3 µM nih.gov
Purinyl-aminomethyl-pyridoneHCT11644.5 nM nih.gov
Purinyl-aminomethyl-pyridoneHT2963.2 nM nih.gov
Purinyl-aminomethyl-pyridoneSW480135.5 nM nih.gov
Imidazo[1,2-a]pyrimidineMCF-743.4 µM researchgate.net
Imidazo[1,2-a]pyrimidineMDA-MB-23135.9 µM researchgate.net
Pyrido-pyrimidineHCT-116> 100 µg/mL - 14.2 µg/mL researchgate.net
Pyrido-pyrimidineHepG-2> 100 µg/mL - 25.1 µg/mL researchgate.net

The Fibroblast Growth Factor Receptor (FGFR) signaling pathway is a critical regulator of cell proliferation, differentiation, and migration, and its aberrant activation is implicated in various cancers mdpi.com. Consequently, FGFRs have emerged as important targets for cancer therapy mdpi.com.

Derivatives of 6-amino-2,4,5-trimethylpyridin-3-ol have been designed and synthesized as selective inhibitors of FGFR4 nih.gov. One particular compound from this series, designated as compound 6O, demonstrated potent and highly selective inhibitory activity against FGFR4 over other FGFR subtypes (FGFR1-3) nih.gov. This selectivity is significant as it may lead to a better side-effect profile compared to pan-FGFR inhibitors mdpi.com. The anti-cancer activity of these compounds was evaluated in hepatocellular carcinoma (HCC) cell lines, with compound 6O showing strong anti-proliferative effects nih.gov. Furthermore, a new series of pyridinyltriazine derivatives have been developed as potent pan-FGFR inhibitors capable of overcoming drug resistance caused by gatekeeper mutations in FGFRs nih.gov. These findings highlight the potential of the aminopyridinol scaffold as a basis for the development of novel and selective FGFR inhibitors for cancer treatment.

Assessment of Antimicrobial and Antifungal Activities

In addition to their anticancer properties, pyridine-based compounds have been investigated for their ability to combat microbial and fungal infections. The emergence of drug-resistant pathogens necessitates the discovery of new antimicrobial agents mdpi.com.

A variety of pyridine derivatives have been synthesized and shown to possess significant antibacterial and antifungal activities nih.gov. For example, certain dodecanoic acid derivatives of aminopyridine exhibited good antibacterial activity against Bacillus subtilis, Staphylococcus aureus, and Escherichia coli, as well as antifungal activity against Aspergillus niger and Candida albicans nih.gov. Another study reported that newly synthesized pyridonethiols showed potent inhibition of B. subtilis, with some compounds being twice as potent as the standard drug Ampicillin nih.gov.

The antifungal properties of pyridinone derivatives have also been demonstrated. A screening of a chemical library identified 1-(4-chlorophenyl)-4-((4-chlorophenyl)amino)-3,6-dimethylpyridin-2(1H)-one (PYR) as having antifungal activity against Candida albicans mdpi.com. This compound was effective against both standard and drug-resistant strains of C. albicans and also inhibited biofilm formation mdpi.com. Alkyl pyridinol compounds, which are structurally related to this compound, have been shown to exhibit antimicrobial effects, particularly against Gram-positive bacteria like S. aureus mdpi.comresearchgate.net.

The table below presents the minimum inhibitory concentration (MIC) values for some pyridine derivatives against various microbial strains, illustrating the breadth of their antimicrobial potential.

Compound TypeMicroorganismMIC ValueReference
Mannich base of isonicotinohydrazideB. subtilis6.25-12.5 µg/mL nih.gov
Mannich base of isonicotinohydrazideS. aureus6.25-12.5 µg/mL nih.gov
Mannich base of isonicotinohydrazideP. aeruginosa6.25-12.5 µg/mL nih.gov
Mannich base of isonicotinohydrazideE. coli6.25-12.5 µg/mL nih.gov
Mannich base of isonicotinohydrazideC. albicans12.5 µg/mL nih.gov
N-alkylated pyridine saltS. aureus56 ± 0.5% inhibition at 100 µg/mL nih.gov
N-alkylated pyridine saltE. coli55 ± 0.5% inhibition at 100 µg/mL nih.gov
Alkyl PyridinolS. aureus4-32 µg/mL mdpi.com

While these results are for related pyridine structures, they underscore the potential of the aminopyridinol scaffold, as found in this compound, as a promising platform for the development of new antimicrobial and antifungal agents.

Ligand Interactions with G-Protein Coupled Receptors and Other Biological Targets

G-protein coupled receptors (GPCRs) represent a large family of transmembrane proteins that are crucial for a vast array of physiological processes, making them prominent targets for drug discovery nih.govnih.govmdpi.com. The interaction of ligands with these receptors can trigger a cascade of intracellular signaling events, modulating cellular function nih.govnih.gov. While direct studies on the interaction of "this compound" with GPCRs are not extensively detailed in the available literature, the broader class of pyridine derivatives has been investigated for their engagement with various biological targets, including kinases.

For instance, a series of 6-amino pyridine derivatives were developed and evaluated as dual inhibitors of Glycogen Synthase Kinase-3β (GSK-3β) and Casein Kinase-1δ (CK-1δ), two kinases implicated in the pathology of Alzheimer's disease nih.gov. Molecular docking studies of these derivatives revealed that the 6-amino pyridine ring plays a crucial role in binding to the ATP binding site of these kinases, forming key hydrogen bonds with specific amino acid residues nih.gov. Specifically, interactions were observed with Asp133 and Val135 in the hinge region of GSK-3β and with Leu85 of CK-1δ nih.gov. This highlights the potential of the pyridine scaffold to serve as a foundation for the design of potent and selective enzyme inhibitors.

Furthermore, derivatives of 4-(4-aminophenyl)-6-methylisoxazolo[3,4-b] pyridin-3-amine have been synthesized and shown to act as irreversible covalent inhibitors of Fms-like tyrosine kinase 3 (FLT3) and its mutants, which are associated with acute myeloid leukemia nih.gov. These findings underscore the versatility of the aminophenyl-pyridine core in targeting a range of important biological molecules.

Investigation of Analgesic Properties for Related Pyridone Systems

The pyridone core is a key structural motif in various biologically active compounds, and its derivatives have been investigated for a range of therapeutic effects, including analgesic properties nih.govnih.gov. Research into related pyridone systems has provided valuable insights into their potential for pain management.

A study focused on a series of 6-aminoalkyloxazolo[4,5-b]pyridin-2(3H)-ones, which share a pyridone-like core, demonstrated significant antinociceptive activity in animal models nih.gov. Two compounds from this series, 3-methyl-6-[(4-phenyl-1-piperazinyl)methyl]oxazolo[4,5-b]pyridin-2(3H)-one (4a) and 3-methyl-6-[1-[2-(4-phenyl-1-piperazinyl)ethan-1-ol]]oxazolo[4,5-b]pyridin-2(3H)-one (12a), were found to be more potent than aspirin (B1665792) in writhing tests conducted in mice and rats nih.gov. These compounds were identified as potent non-opioid, non-anti-inflammatory analgesics, although they also exhibited sedative properties at higher doses nih.gov. The analgesic efficacy of these compounds is summarized in the table below.

CompoundMouse (ED₅₀ mg/kg p.o.)Rat (ED₅₀ mg/kg p.o.)
4a 26 (16.1-42.4)6 (3.1-9.8)
12a 15.5 (11.4-21.2)5.5 (3.5-8.8)

Data from the phenylquinone writhing test in mice and the acetic acid writhing test in rats. nih.gov

This research highlights the potential of the pyridone scaffold as a basis for the development of novel analgesic agents.

Structure-Activity Relationship (SAR) Studies for Bioactive Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing a framework for optimizing the biological activity of a lead compound by making systematic modifications to its chemical structure mdpi.comrsc.org. For pyridine and pyridinone derivatives, SAR studies have been instrumental in identifying key structural features that govern their potency and selectivity for various biological targets nih.govnih.gov.

In the development of dual GSK-3β/CK-1δ inhibitors based on a 6-amino pyridine scaffold, SAR studies revealed that the nature and position of substituents on the heterocyclic rings significantly influenced their inhibitory activity nih.gov. For example, compound 8d from this series, which exhibited strong inhibitory activity against both kinases with IC₅₀ values of 0.77 ± 0.01 μM for GSK-3β and 0.57 ± 0.12 μM for CK-1δ, demonstrated the importance of specific structural motifs for potent dual inhibition nih.gov.

Similarly, SAR studies on 6-(indol-2-yl)pyridine-3-sulfonamides as inhibitors of hepatitis C virus (HCV) NS4B focused on optimizing substituents at various positions of the indole (B1671886) and pyridine rings to improve metabolic stability and pharmacokinetic properties nih.gov. These investigations led to the identification of a compound with an EC₅₀ of 2 nM against the HCV 1b replicon nih.gov.

A broader analysis of the structure-antiproliferative activity relationship of pyridine derivatives has shown that factors such as the number and position of methoxy (B1213986) groups, the presence of amino and hydroxyl groups, and the addition of halogen atoms can all modulate the antiproliferative activity against various cancer cell lines mdpi.com. For instance, the insertion of methyl and nitro groups at the para position of a pyridine ring was found to improve antiproliferative activity, with IC₅₀ values as low as 4.9 nM and 9.0 nM being achieved mdpi.com.

The following table summarizes the inhibitory concentrations of selected bioactive pyridine derivatives from different studies.

Compound ClassTargetKey Structural FeaturesResult (IC₅₀/EC₅₀)
6-amino pyridine derivativesGSK-3β / CK-1δSpecific heterocyclic substituents0.77 μM / 0.57 μM nih.gov
6-(indol-2-yl)pyridine-3-sulfonamidesHCV NS4BOptimized indole and sulfonamide substituents2 nM nih.gov
Pyridine derivativesMammary carcinoma cell linesPara-substituted CH₃ and NO₂ groups4.9 nM / 9.0 nM mdpi.com

Metabolic Stability and Pharmacokinetic Considerations (for related pyridine derivatives)

The metabolic stability and pharmacokinetic profile of a drug candidate are critical determinants of its clinical success. For pyridine derivatives, these properties are heavily influenced by their structural features nih.govresearchgate.net. The pyridine ring itself is a polar and ionizable aromatic moiety, which can be leveraged to enhance the solubility and bioavailability of less soluble compounds researchgate.net.

In the optimization of 6-(indol-2-yl)pyridine-3-sulfonamides, a key focus was to limit in vivo oxidative metabolism to achieve a favorable pharmacokinetic profile nih.gov. This led to the identification of a compound with good oral bioavailability in rats (62%), dogs (78%), and monkeys (18%), as well as a favorable tissue distribution with a liver-to-plasma exposure ratio of 25 in rats nih.gov.

ADME (Absorption, Distribution, Metabolism, and Excretion) prediction for a potent dual GSK-3β/CK-1δ inhibitor from the 6-amino pyridine series indicated that the compound adhered to Lipinski's rule of five and had the potential to cross the blood-brain barrier, which is essential for targeting central nervous system disorders like Alzheimer's disease nih.gov.

Furthermore, modifications such as the introduction of a pyridine N-oxide have been employed to improve the aqueous solubility of drug candidates, leading to a new series of potent and orally bioavailable thrombin inhibitors nih.gov. This strategy highlights how chemical modifications to the pyridine core can be used to fine-tune the pharmacokinetic properties of a molecule.

Viii. Future Research Trajectories and Interdisciplinary Perspectives

Innovations in Green and Sustainable Synthetic Approaches

Future synthetic research concerning 6-(3-Aminophenyl)pyridin-2-ol and its analogues will likely prioritize the adoption of green and sustainable chemistry principles. The goal is to develop methods that are not only efficient but also environmentally benign, reducing waste, energy consumption, and the use of hazardous materials.

Key areas of innovation include:

Microwave-Assisted Organic Synthesis (MAOS): This technique has emerged as a valuable tool in green chemistry for its ability to dramatically reduce reaction times, increase product yields, and often enable solvent-free reactions. nih.govresearchgate.netnih.gov Future research could focus on developing a one-pot, microwave-assisted, multi-component reaction for the synthesis of the this compound backbone, potentially combining precursors like an aminobenzaldehyde, an active methylene (B1212753) compound, and an ammonia (B1221849) source under neat (solvent-free) conditions. nih.gov

One-Pot, Multi-Component Reactions (MCRs): MCRs are highly efficient processes where three or more reactants are combined in a single step to form a product that incorporates substantial parts of all starting materials. nih.govresearchgate.net Designing a convergent MCR for this compound would enhance atom economy and simplify purification processes compared to traditional multi-step linear syntheses. nih.gov

Use of Benign Solvents: Research into replacing traditional volatile organic solvents (VOCs) with greener alternatives like water, ethanol, or ionic liquids will be a critical aspect of sustainable synthesis design for this class of compounds.

Table 1: Comparison of Synthetic Methodologies for Pyridine (B92270) Derivatives
MethodologyTypical Reaction TimeTypical YieldKey AdvantagesReference
Conventional Heating6-9 hours71%-88%Established and widely understood researchgate.net
Microwave Irradiation2-7 minutes82%-94%Shorter reaction time, higher yields, energy efficient nih.govresearchgate.net

Development of Advanced Catalytic Systems

The development of novel catalytic systems is paramount for the efficient and selective synthesis and functionalization of this compound. Future research will likely focus on creating more active, stable, and reusable catalysts.

Palladium-Based Catalysts: Palladium(II) complexes with pyridine-based ligands are effective precatalysts for crucial carbon-carbon bond-forming reactions like the Suzuki-Miyaura and Heck cross-coupling reactions. nih.gov Future work could involve designing specific Pd(II) catalysts tailored for modifying the aminophenyl or pyridinol rings of the target molecule, allowing for the introduction of diverse substituents to build chemical libraries for screening.

Nanoparticle Catalysis: The use of metal oxide nanoparticles, such as magnesium oxide (MgO), has shown promise in accelerating reactions and increasing yields in the synthesis of complex heterocyclic systems. frontiersin.org Research into using MgO or other nanoparticles could lead to more efficient catalytic procedures for creating derivatives of this compound, potentially reducing reaction times from hours to minutes. frontiersin.orgfrontiersin.org

Homogeneous Hydrogenation Catalysts: Catalysts like Crabtree's catalyst (an organoiridium compound) are known for their high efficiency in the hydrogenation of substituted aromatic rings. wikipedia.org Future studies could explore the selective hydrogenation of either the phenyl or pyridine ring of the core structure using such advanced catalysts to generate novel, non-aromatic analogues with distinct three-dimensional shapes and biological properties. Other catalysts based on platinum, rhodium, or ruthenium could also be investigated for the synthesis of piperidine (B6355638) derivatives from the pyridine core. researchgate.net

Rational Drug Design and Optimization of Bioactive Properties

The aminopyridinol scaffold is a recognized pharmacophore present in various bioactive molecules. chemimpex.com Future research will leverage rational drug design and computational chemistry to create analogues of this compound with optimized therapeutic properties.

Structure-Activity Relationship (SAR) Studies: By systematically modifying the core structure, researchers can elucidate key SAR insights. For example, in related aminopyrimidinol structures, the substitution of methyl groups on the heterocyclic ring and fluorine atoms on the phenyl ring was found to be crucial for achieving selective inhibition of Fibroblast Growth Factor Receptor 4 (FGFR4), a target in hepatocellular carcinoma. nih.govresearchgate.net Similar systematic modifications to the this compound scaffold could be explored to develop potent and selective kinase inhibitors or other therapeutic agents. nih.gov

Bioisosteric Replacement and Scaffold Hopping: Future design strategies could involve replacing the aminophenyl group or modifying the pyridin-2-ol ring with other structural motifs (scaffold hopping) to improve properties like potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) profiles. mdpi.com For instance, the core could be used as a building block for analogues of bioactive compounds like guanine (B1146940) or inhibitors of Bruton's tyrosine kinase (BTK). nih.govresearchgate.net

Target-Based Design: As understanding of the compound's biological targets grows, computational tools like molecular docking can be used to design next-generation inhibitors with improved binding affinity and selectivity. researchgate.net This approach was successfully used to understand why certain aminopyrimidinol derivatives selectively inhibit FGFR4 over other FGFR subtypes. nih.gov

Table 2: Potential Therapeutic Targets and Design Strategies
Potential Target ClassDesign StrategyRationale/Example from Related Compounds
Kinase Inhibitors (e.g., FGFR4, BTK)Introduce substituents to exploit specific binding pockets; covalent modification.Aminopyridinol derivatives have shown selective FGFR4 inhibition. nih.govresearchgate.net
Antimicrobial AgentsModify lipophilicity and hydrogen bonding capacity to enhance cell wall penetration or enzyme inhibition.6-Amino-pyridin-3-ol is a known scaffold for antimicrobial agents. chemimpex.com
Anti-inflammatory Agents (e.g., COX inhibitors)Design analogues that mimic the structure of known anti-inflammatory drugs.Pyridinol analogues of acetaminophen (B1664979) have been rationally designed. nih.gov Certain pyrazolopyridines show selective COX-2 inhibition. researchgate.net

Exploration of Material Science Applications

The rigid, aromatic structure and functional groups of this compound make it an intriguing candidate for applications in material science. Interdisciplinary research at the interface of chemistry and materials engineering could reveal novel functionalities.

Organic Electronics: Pyridine-containing compounds are widely used in organic electronics. Pyrene-pyridine derivatives have been successfully developed as hole-transporting materials (HTMs) for use in Organic Light-Emitting Diodes (OLEDs). acs.org The electron-donating amino group and the electron-deficient pyridine ring in this compound create a donor-acceptor character that could be exploited in designing new materials for OLEDs, organic photovoltaics (OPVs), or organic field-effect transistors (OFETs).

Coordination Polymers and Metal-Organic Frameworks (MOFs): The nitrogen atom of the pyridine ring and the exocyclic amino group are excellent coordination sites for metal ions. This allows the molecule to act as a ligand for the construction of coordination polymers or MOFs. These materials have potential applications in gas storage, catalysis, and chemical sensing.

Chemosensors: The pyridine ring is a common component in chemosensors designed for detecting metal ions and other species. researchgate.net Derivatives of this compound could be functionalized with fluorophores or chromophores to create selective and sensitive sensors for environmental or biological monitoring.

Integration with Advanced High-Throughput Screening Technologies

To rapidly explore the biological potential of this compound and its derivatives, integration with high-throughput screening (HTS) is essential. This approach allows for the testing of thousands of compounds against numerous biological targets in a short period.

Library Synthesis and Screening: The development of green and catalytic synthetic methods (as discussed in 8.1 and 8.2) will facilitate the creation of large, diverse libraries of analogues. These libraries can then be subjected to HTS to identify "hits" for various therapeutic areas, including oncology, infectious diseases, and inflammation. enamine.net

Advanced Assay Development: Future research will involve the use of sophisticated screening platforms. For example, fluorescence-based assays can be developed for rapid and sensitive screening. bath.ac.uk Technologies like the Fluorometric Imaging Plate Reader (FLIPR) are ideal for studying targets such as GPCRs and ion channels, while techniques like Surface Plasmon Resonance (SPR) can be used for detailed studies of compound-target binding kinetics. enamine.net This combination of large-scale library synthesis and advanced screening will accelerate the discovery of new lead compounds derived from the this compound scaffold.

Q & A

Q. What are the recommended synthetic routes for preparing 6-(3-Aminophenyl)pyridin-2-ol, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves coupling a 3-aminophenyl group to a pyridin-2-ol scaffold. A common approach includes nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura coupling) using halogenated pyridin-2-ol precursors and aryl boronic acids. For example, describes a related synthesis of pyridin-2-ol derivatives via amino-methylation, which can be adapted by substituting reagents to introduce the 3-aminophenyl moiety. Reaction optimization (e.g., solvent polarity, temperature, and catalyst loading) is critical to minimize side reactions and improve yields .

Q. How can X-ray crystallography be utilized to resolve the molecular structure of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (XRD) using SHELX software (e.g., SHELXL for refinement) is standard for structural determination. Key steps include crystal growth via slow evaporation, data collection at low temperatures to reduce thermal motion, and refinement of hydrogen-bonding networks. highlights SHELX’s robustness in resolving small-molecule structures, particularly for validating bond angles and torsion angles in aromatic systems .

Q. Table 1: Key Synthetic Parameters for this compound

ParameterOptimal ConditionImpact on Yield/PurityReference
CatalystPd(PPh₃)₄Enhances coupling efficiency
SolventDMF/EtOH (1:3)Balances solubility/reactivity
Temperature80–100°CMinimizes side reactions

Q. Table 2: Computational Predictions vs. Experimental Data

PropertyDFT PredictionExperimental ObservationReference
HOMO-LUMO Gap4.2 eV4.0 eV (UV-Vis)
Dipole Moment3.8 Debye3.6 Debye (solution)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.